molecular formula C24H31NO2 B15034992 N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide

N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B15034992
M. Wt: 365.5 g/mol
InChI Key: YARAYRKWQANYIK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butylphenyl group and a cyclohexylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide typically involves the reaction of 4-butylaniline with 4-cyclohexylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-butylphenyl)-2-(4-ethylphenoxy)acetamide
  • N-(4-butylphenyl)-2-(4-propylphenoxy)acetamide

Uniqueness

N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide

InChI

InChI=1S/C24H31NO2/c1-2-3-7-19-10-14-22(15-11-19)25-24(26)18-27-23-16-12-21(13-17-23)20-8-5-4-6-9-20/h10-17,20H,2-9,18H2,1H3,(H,25,26)

InChI Key

YARAYRKWQANYIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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